9-Ethyl-6,11-dihydro-6,6-dimethyl-10-[4-(4-morpholinyl)-1-piperidinyl]-11-oxo-5H-benzo[b]carbazole-3-carbonitrile
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Overview
Description
9-Ethyl-6,11-dihydro-6,6-dimethyl-10-[4-(4-morpholinyl)-1-piperidinyl]-11-oxo-5H-benzo[b]carbazole-3-carbonitrile is a complex organic compound with a unique structure that includes a benzo[b]carbazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-6,11-dihydro-6,6-dimethyl-10-[4-(4-morpholinyl)-1-piperidinyl]-11-oxo-5H-benzo[b]carbazole-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone under acidic conditions . Subsequent steps may include alkylation, cyclization, and functional group modifications to achieve the final structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
9-Ethyl-6,11-dihydro-6,6-dimethyl-10-[4-(4-morpholinyl)-1-piperidinyl]-11-oxo-5H-benzo[b]carbazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
9-Ethyl-6,11-dihydro-6,6-dimethyl-10-[4-(4-morpholinyl)-1-piperidinyl]-11-oxo-5H-benzo[b]carbazole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent marker due to its unique photophysical properties.
Mechanism of Action
The mechanism of action of 9-Ethyl-6,11-dihydro-6,6-dimethyl-10-[4-(4-morpholinyl)-1-piperidinyl]-11-oxo-5H-benzo[b]carbazole-3-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or receptors involved in cell signaling pathways, leading to the suppression of cancer cell growth . The compound’s unique structure allows it to bind selectively to these targets, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Carbazole: A tricyclic compound with a nitrogen heterocycle, known for its diverse biological activities.
Indole Derivatives: Compounds containing an indole moiety, widely studied for their pharmacological properties.
Uniqueness
9-Ethyl-6,11-dihydro-6,6-dimethyl-10-[4-(4-morpholinyl)-1-piperidinyl]-11-oxo-5H-benzo[b]carbazole-3-carbonitrile stands out due to its complex structure, which combines multiple functional groups and heterocyclic rings. This unique arrangement contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C30H34N4O2 |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
9-ethyl-6,6-dimethyl-10-(4-morpholin-4-ylpiperidin-1-yl)-11-oxo-5H-benzo[b]carbazole-3-carbonitrile |
InChI |
InChI=1S/C30H34N4O2/c1-4-20-6-8-23-26(27(20)34-11-9-21(10-12-34)33-13-15-36-16-14-33)28(35)25-22-7-5-19(18-31)17-24(22)32-29(25)30(23,2)3/h5-8,17,21,32H,4,9-16H2,1-3H3 |
InChI Key |
ODUJYVDSVKVJLT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C=C1)C(C3=C(C2=O)C4=C(N3)C=C(C=C4)C#N)(C)C)N5CCC(CC5)N6CCOCC6 |
Origin of Product |
United States |
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